(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
N,N’-Diisopropylcarbodiimide (DIC): and : Commonly used in peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: Formed after removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids or peptide fragments.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays and studies.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is unique due to the presence of the 2-methylbenzyl group, which can influence its reactivity and interactions in chemical reactions compared to other Boc-protected amino acids.
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(2S)-2-[(2-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
InChI Key |
OTRSBSOXCBFPDS-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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